2-[(piperidin-3-yl)methoxy]aniline
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Overview
Description
2-[(piperidin-3-yl)methoxy]aniline is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are known for their importance in the pharmaceutical industry, as they are present in numerous classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(piperidin-3-yl)methoxy]aniline typically involves the reaction of piperidine derivatives with aniline derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where the piperidine ring is introduced to the aniline moiety through a methoxy linker. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(piperidin-3-yl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(piperidin-3-yl)methoxy]aniline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(piperidin-3-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(piperidin-3-yl)methoxy]aniline can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities and applications.
Aniline derivatives: These compounds contain the aniline moiety and may exhibit similar chemical reactivity and uses.
Methoxy-substituted compounds: These compounds feature a methoxy group, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the piperidine ring, aniline moiety, and methoxy linker, which imparts distinct chemical and biological characteristics .
Properties
CAS No. |
1896511-79-7 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethoxy)aniline |
InChI |
InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9,13H2 |
InChI Key |
UODHAXXYDGLJBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2N |
Purity |
95 |
Origin of Product |
United States |
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